N-Methyl-tert-butylamine
Overview
Description
Scientific Research Applications
N-Methyl-tert-butylamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the study of biological pathways and enzyme mechanisms.
Medicine: this compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Mode of Action
It’s known that MTBA is a basic compound and can react with acids to form salts, and with acyl chlorides to form amides . These reactions could potentially alter the function of target molecules in biological systems .
Biochemical Pathways
It’s used in the preparation of various organic compounds, suggesting that it could potentially influence a wide range of biochemical pathways depending on the context .
Pharmacokinetics
Its metabolism and excretion would depend on its interactions with various enzymes and transporters .
Result of Action
Given its reactivity, it could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of MTBA can be influenced by various environmental factors. For instance, its reactivity might be affected by pH, temperature, and the presence of other reactive species. Moreover, its stability could be compromised under high temperatures or in the presence of strong oxidizing agents .
Safety and Hazards
N-Methyl-tert-butylamine is highly flammable and can be harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-tert-butylamine can be synthesized through several methods:
Reductive N-methylation of tert-butylamine: This method involves the use of carbon dioxide and diphenylsilane catalyzed by caesium carbonate, leading to the formation of t-butylformamide, which is then reduced to this compound.
Reduction of t-butylformamide: This can be achieved using lithium aluminium tetrahydride or through catalytic hydrogenation.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
N-Methyl-tert-butylamine, as a secondary amine, undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, forming various substituted amines and amides.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Lithium aluminium hydride or catalytic hydrogenation.
Substitution reactions: Often involve alkyl halides or acyl chlorides.
Major Products:
Oxidation products: Amides or nitriles.
Reduction products: Primary amines.
Substitution products: Substituted amines and amides.
Comparison with Similar Compounds
- tert-Butylamine
- N-Ethyl-tert-butylamine
- N-Isopropyl-tert-butylamine
Properties
IUPAC Name |
N,2-dimethylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2,3)6-4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJEUVBUVKZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163272 | |
Record name | N-Methyl-tert-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14610-37-8 | |
Record name | N,2-Dimethyl-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14610-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-tert-butylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014610378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-tert-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-tert-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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